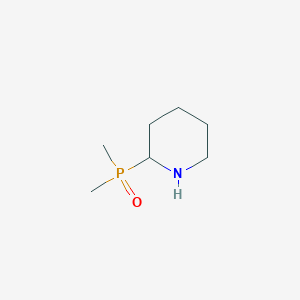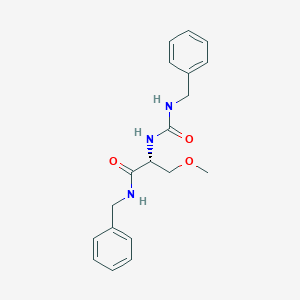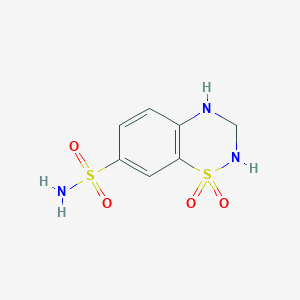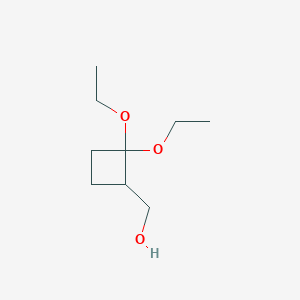
Chloroethane-2-D1
Übersicht
Beschreibung
Chloroethane-2-D1, also known as deuterated ethyl chloride, is a deuterium-labeled derivative of chloroethane. It is a colorless gas with a faintly sweet odor and is commonly used in various scientific and industrial applications. The presence of deuterium, a stable isotope of hydrogen, in place of a hydrogen atom makes this compound particularly useful in research involving isotopic labeling and tracing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chloroethane-2-D1 can be synthesized through the reaction of deuterated ethanol (ethanol-D1) with hydrochloric acid. The reaction typically occurs under reflux conditions, where the ethanol-D1 is heated with concentrated hydrochloric acid, resulting in the substitution of the hydroxyl group with a chlorine atom, forming this compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of deuterated ethanol and hydrochloric acid in large reactors, with careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Chloroethane-2-D1 undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, such as hydroxide ion, resulting in the formation of deuterated ethanol.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form deuterated ethene.
Oxidation and Reduction: While less common, this compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include hydroxide ions, cyanide ions, and ammonia. The reactions typically occur in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as potassium hydroxide or sodium ethoxide are used, often in alcoholic solvents.
Oxidation and Reduction: Specific oxidizing or reducing agents are required, depending on the desired transformation.
Major Products:
Nucleophilic Substitution: Deuterated ethanol or other deuterated compounds, depending on the nucleophile used.
Elimination Reactions: Deuterated ethene.
Oxidation and Reduction: Various deuterated organic compounds, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chloroethane-2-D1 has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in studies involving isotopic labeling and tracing.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: Applied in the production of deuterated polymers and other materials with specific isotopic compositions.
Wirkmechanismus
The mechanism of action of chloroethane-2-D1 involves its participation in various chemical reactions, primarily through nucleophilic substitution and elimination. The presence of deuterium affects the reaction kinetics and pathways, often resulting in different reaction rates and product distributions compared to non-deuterated chloroethane. The molecular targets and pathways involved depend on the specific reaction and conditions.
Vergleich Mit ähnlichen Verbindungen
Chloroethane-2-D1 can be compared with other similar compounds, such as:
Chloroethane: The non-deuterated analog, which has similar chemical properties but different reaction kinetics due to the absence of deuterium.
1,1-Dichloroethane: A compound with two chlorine atoms, which undergoes different reactions and has distinct applications.
Bromoethane: A bromine-substituted analog, which has different reactivity and applications due to the presence of bromine instead of chlorine.
Uniqueness: The presence of deuterium in this compound makes it unique, as it allows for isotopic labeling and tracing studies that are not possible with non-deuterated analogs. This property is particularly valuable in research involving reaction mechanisms, metabolic pathways, and the development of deuterated drugs.
Eigenschaften
IUPAC Name |
1-chloro-2-deuterioethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3/i1D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYZWHHZPQKTII-MICDWDOJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
65.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methoxy-3-(methylthio)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3326030.png)







![8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3326097.png)




